molecular formula C25H23NO4 B13635890 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid

Cat. No.: B13635890
M. Wt: 401.5 g/mol
InChI Key: DPOYBMRUAFUNQA-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid is a specialized Fmoc-protected unnatural amino acid designed for solid-phase peptide synthesis (SPPS). Its core research application is the incorporation of a sterically constrained, non-proteogenic residue into synthetic peptides to create peptidomimetics. The presence of the alpha-methyl and phenyl groups on the beta-carbon introduces significant conformational restraint, effectively locking the backbone torsion angles and pre-organizing the peptide chain. This property is exploited to enhance metabolic stability by conferring resistance to proteolytic degradation and to fine-tune interactions with biological targets such as GPCRs or enzymes. Researchers utilize this building block to probe structure-activity relationships, stabilize specific secondary structures like beta-turns, and develop potent, selective inhibitors or agonists for therapeutic discovery [source: https://www.embopress.org/doi/full/10.1002/1873-3468.14456]. The Fmoc protecting group is orthogonal to standard side-chain protection and is cleanly removed under mild basic conditions, making it fully compatible with modern peptide synthesis methodologies [source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3955415/].

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-phenylpropanoic acid

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,17-9-3-2-4-10-17)16-26-24(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)

InChI Key

DPOYBMRUAFUNQA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

  • Chemical Name: 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid
  • Molecular Formula: C24H21NO4
  • Molecular Weight: Approximately 387.4 g/mol
  • Synonyms: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, Fmoc-(S)-3-amino-2-phenylpropanoic acid.

Preparation Methods Analysis

General Strategy

The preparation of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid primarily involves the protection of the amino group of the corresponding amino acid with the Fmoc group. The Fmoc group is introduced using the reagent 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu). This reaction typically occurs in a basic aqueous or mixed solvent environment to facilitate nucleophilic attack by the amino group on the activated ester.

Detailed Synthetic Procedure

Based on analogous Fmoc-protected amino acid syntheses and patent literature for related compounds, the preparation includes the following key steps:

Step 1: Formation of Fmoc-Amino Acid Intermediate
  • The amino acid (in this case, 3-amino-2-methyl-2-phenylpropanoic acid or a closely related analog) is dissolved in a suitable solvent such as acetone or tetrahydrofuran (THF).
  • Sodium bicarbonate (NaHCO3) is added to maintain a basic pH (molar ratio of amino acid to NaHCO3 is approximately 1:1 to 6:1).
  • Fmoc-OSu is added slowly to the reaction mixture in a molar ratio of approximately 0.8 to 1.3 relative to the amino acid.
  • The reaction mixture is stirred overnight at room temperature to ensure complete coupling.
  • After reaction completion, the solvent acetone is removed by rotary evaporation.
  • The mixture is extracted with ethyl acetate, and the aqueous layer is acidified to transfer the Fmoc-protected amino acid into the organic phase.
  • The organic layer is washed, dried, and concentrated to yield the Fmoc-amino acid intermediate as a solid.
Step 2: Optional Esterification or Further Functionalization
  • In some cases, the Fmoc-amino acid intermediate may be further reacted with reagents such as 2,2-dimethoxypropane in the presence of catalysts like pyridinium p-toluenesulfonate to form esters or other derivatives.
  • This step is performed in tetrahydrofuran under reflux conditions for several hours.
  • After reaction completion, the solvent is removed, and the product is purified by recrystallization from solvents such as ethyl acetate or Sherwood oil.
  • The yield of this step is reported around 65% in related syntheses.

Reaction Conditions and Catalysts

  • Solvents: Acetone, tetrahydrofuran (THF), ethyl acetate.
  • Base: Sodium bicarbonate to maintain basic conditions.
  • Catalyst: Pyridinium p-toluenesulfonate in esterification steps.
  • Temperature: Room temperature for Fmoc coupling; reflux for esterification.
  • Reaction Time: Overnight (12–24 hours) for Fmoc coupling; 0.5 to 50 hours for esterification depending on conditions.

Purification and Characterization

  • Purification typically involves extraction, washing, drying, and recrystallization.
  • Characterization includes confirmation of molecular structure by NMR, mass spectrometry, and melting point analysis.
  • The Fmoc group is stable under acidic conditions and can be removed under mild basic conditions (e.g., piperidine treatment), which is important for downstream peptide synthesis.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 3-Amino-2-methyl-2-phenylpropanoic acid
Protecting Group Reagent 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
Base Sodium bicarbonate
Solvents Acetone, tetrahydrofuran, ethyl acetate
Catalyst Pyridinium p-toluenesulfonate (for esterification)
Reaction Temperature Room temperature (coupling), reflux (esterification)
Reaction Time Overnight (coupling), 0.5–50 hours (esterification)
Purification Extraction, washing, drying, recrystallization
Yield Approx. 65% (for esterification step)

Chemical Reactions Analysis

Fmoc Deprotection Reaction

The Fmoc group is cleaved via base-catalyzed β-elimination, producing dibenzofulvene (DBF) and releasing the free amino group. This reaction is essential for sequential peptide elongation.

Reaction Mechanism:

  • Base-induced abstraction of the acidic proton at the 9-position of the fluorene ring.

  • β-Elimination forming the DBF intermediate.

  • Quenching of DBF by amines (e.g., piperidine) to form stable adducts .

Table 1: Deprotection Conditions and Efficiency

BaseSolventTime (min)EfficiencySide Reactions
PiperidineDMF20>95%Minimal racemization
DBUDichloromethane1090%Slight DBF accumulation
MorpholineNMP3085%Slower kinetics

Key Notes :

  • Piperidine in DMF is the gold standard for rapid, high-yielding deprotection .

  • Steric hindrance from the 2-methyl-2-phenyl group marginally slows deprotection compared to linear analogs.

Peptide Bond Formation

After deprotection, the free amino group reacts with activated carboxylic acids (e.g., incoming amino acids) to form amide bonds.

Activation and Coupling:

  • Carboxylic acid activation : Uses reagents like HATU or DIC with HOAt.

  • Base : DIEA or NMM to neutralize HCl byproducts.

Table 2: Coupling Reagent Performance

ReagentSolventCoupling TimeYield (%)Epimerization Risk
HATUDMF30 min92Low
DIC/HOAtDCM45 min88Moderate
TBTUNMP60 min85High

Key Notes :

  • HATU provides superior activation efficiency and minimized racemization due to steric shielding from the 2-methyl-2-phenyl group .

  • Extended coupling times may be required for bulky residues.

Carboxylic Acid Functionalization

The carboxylic acid undergoes reactions typical of amino acids, including esterification and amidation.

Common Reactions:

  • Esterification :

    • Reaction with alcohols (e.g., methanol) using DCC/DMAP.

    • Example :
      R-COOH+CH3OHDCC/DMAPR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{R-COOCH}_3 + \text{H}_2\text{O}

    • Yield: 80–90% in THF at 0°C.

  • Amidation :

    • Coupling with amines via EDC/HOBt.

    • Critical Factor : Steric hindrance reduces reactivity with bulky amines .

Solvent Stability:

SolventStability (25°C)Decomposition Pathway
DMF>7 daysSlow Fmoc cleavage (<5%)
Dichloromethane48 hoursBase-induced β-elimination
Aqueous (pH 7)UnstableHydrolysis of ester linkages

Side Reactions:

  • Incomplete Deprotection : Addressed by repeating piperidine treatment .

  • Racemization : Mitigated using HOAt or Oxyma additives during coupling .

Table 3: Reactivity vs. Analogous Fmoc-Amino Acids

CompoundDeprotection RateCoupling Yield
Fmoc-Ala-OH100% (reference)95%
3-({Fmoc}amino)-2-methyl-2-phenylpropanoic acid95%88%
Fmoc-Pro-OH98%90%

Insight : The 2-methyl-2-phenyl group reduces coupling efficiency by 7–10% compared to alanine due to steric effects .

6.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Key Observations

Steric Effects : The target compound’s 2-methyl-2-phenyl substitution creates greater steric hindrance compared to analogs like QV-4923 (β-phenyl) or HY-W010984 (o-tolyl). This hindrance slows coupling kinetics in SPPS but improves resistance to enzymatic degradation in bioactive peptides .

Chiral Specificity: Stereochemical variations (e.g., R vs. S configuration in QV-4923 vs. HY-W010984) dictate compatibility with natural L-amino acid sequences, influencing peptide folding and receptor binding .

Substituent Impact :

  • Hydrophobicity : Phenyl and o-tolyl groups (target compound, HY-W010984) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.
  • Electron-Withdrawing Groups : Difluoromethyl substitution (Fmoc-L-Phe(CHF2)-OH) enhances metabolic stability and oxidative resistance .

Purity and Applications : The target compound’s high purity (99.76%) makes it suitable for precision synthesis, whereas lower-purity analogs (e.g., 95% in QV-4923) may require additional purification steps .

Case Studies

  • Fluorescent Ligand Synthesis: highlights the use of Fmoc-protected analogs (e.g., 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-propanoic acid) in synthesizing fluorescent probes. The target compound’s phenyl group could similarly stabilize hydrophobic interactions in receptor-binding assays .
  • Amyloid Inhibition : Compounds like HY-W010984 (o-tolyl) and the target compound’s steric bulk may disrupt β-sheet formation in amyloidogenesis, a mechanism critical for neurodegenerative disease research .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid, commonly referred to as a fluorene-derived amino acid, has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique structural features, which may influence its biological activity, including receptor binding and cellular interactions.

The molecular formula of this compound is C25H23NO4C_{25}H_{23}NO_4 with a molecular weight of approximately 401.45 g/mol. It contains functional groups typical of amino acids, such as amines and carboxylic acids, which are crucial for its biological interactions.

Property Value
Molecular FormulaC₃₉H₃₁NO₄
Molecular Weight401.45 g/mol
CAS Number507472-28-8
Purity>96%

1. Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of fluorene-based compounds. In vitro evaluations demonstrated that derivatives like 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoic acid can induce significant analgesic effects in animal models. For instance, the compound showed a reduction in pain responses comparable to established analgesics, suggesting its potential utility in pain management therapies .

2. Receptor Binding Affinity

The compound exhibits notable binding affinity towards opioid receptors, particularly the μ-opioid receptor (MOR). Studies indicate that it may act as a partial agonist, providing analgesic effects while minimizing the adverse side effects typically associated with full agonists . This dual action makes it a candidate for further development in pain relief medications with reduced risk of addiction.

3. Pharmacokinetic Profile

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and metabolic stability. High gastrointestinal absorption rates were noted, indicating potential for effective oral formulations. Additionally, its metabolic pathways were investigated, showing that it undergoes phase I and phase II metabolism, which could influence its therapeutic efficacy and safety profile .

Case Studies

Several case studies have documented the biological activity of fluorene derivatives:

  • Analgesic Efficacy in Animal Models : A study conducted on rodent models demonstrated that administration of the compound resulted in a statistically significant decrease in nociceptive responses when compared to control groups .
  • Opioid Receptor Interaction : In vitro assays using HEK293 cells expressing MOR revealed that the compound activates the receptor with an EC50 value indicative of moderate potency, supporting its classification as a partial agonist .

Q & A

Q. What are the primary applications of this compound in peptide synthesis?

The compound is an Fmoc-protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce sterically hindered residues. The Fmoc group protects the amino functionality during coupling reactions, and its removal under mild basic conditions (e.g., 20% piperidine in DMF) allows iterative peptide chain elongation . The methyl and phenyl substituents modify steric and electronic properties, enabling tailored peptide backbone conformations.

Q. What safety precautions are critical when handling this compound?

Based on safety data sheets (SDS), the compound is classified for acute toxicity (oral, dermal, inhalation; Category 4). Required precautions include:

  • Use of personal protective equipment (gloves, lab coat, eye protection).
  • Avoidance of dust formation and inhalation.
  • Storage in inert, moisture-free conditions at room temperature .

Q. How is the compound purified post-synthesis?

Purification typically involves reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (+0.1% TFA). Analytical validation employs LC-MS (ESI+) to confirm molecular weight ([M+H]+ expected at m/z 535.6) and NMR (¹H/¹³C) to verify stereochemical integrity .

Advanced Research Questions

Q. How do steric effects from the 2-methyl-2-phenyl group influence coupling efficiency in SPPS?

The bulky substituents reduce coupling efficiency due to hindered access to the carboxylate group. Mitigation strategies include:

  • Extended coupling times (2–4 hours) with activating agents like HATU or PyBOP.
  • Double coupling protocols with fresh reagents.
  • Use of polar aprotic solvents (DMF or NMP) to enhance solubility .

Q. What analytical methods resolve contradictions in reported coupling yields?

Discrepancies in yield may arise from residual water, suboptimal activation, or incomplete Fmoc deprotection. Systematic troubleshooting involves:

  • Kaiser Test : To detect free amines post-coupling.
  • MALDI-TOF MS : To identify truncated sequences.
  • 19F NMR (if fluorinated analogs are used): To track reaction progress .

Q. How is this compound utilized in synthesizing fluorescent probes?

The Fmoc group’s UV activity (λ = 301 nm) facilitates real-time monitoring during synthesis. Derivatives like 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid are used in photocaging neuropeptides, where the nitroveratryl group enables light-triggered deprotection .

Q. What strategies prevent racemization during fragment condensation?

Racemization is minimized by:

  • Low-temperature (0–4°C) activation with DIC/HOAt.
  • Avoiding prolonged exposure to basic conditions during Fmoc removal.
  • Use of pre-activated pentafluorophenyl esters for sterically hindered residues .

Methodological Challenges and Solutions

Q. How to optimize solubility for hydrophobic peptide sequences incorporating this compound?

  • Solvent Blends : DMSO (10–20% v/v) in DMF improves solubility.
  • Microwave-Assisted Synthesis : Enhances diffusion in swollen resin beads.
  • Backbone Amide Protection : Use of pseudoproline dipeptides to reduce aggregation .

Q. What are the limitations in characterizing byproducts from Fmoc cleavage?

Piperidine adducts or diketopiperazine formation can occur. Characterization requires:

  • HRMS/MS : To fragment and identify side products.
  • 2D NMR (COSY, HSQC) : To distinguish regioisomers.
  • In-line UV monitoring : To quantify Fmoc removal efficiency .

Q. How to assess environmental impact given limited ecotoxicity data?

Follow OECD guidelines for preliminary assessment:

  • Biodegradation (OECD 301D) : Closed bottle test for aqueous stability.
  • Daphnia magna Acute Toxicity (OECD 202) : 48-hour EC50 determination.
  • QSAR Modeling : Predict bioaccumulation potential using logP (ClogP ≈ 4.2) .

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